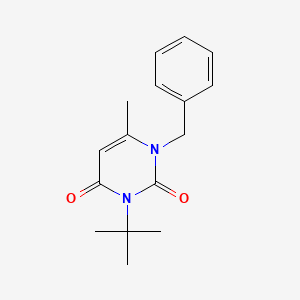

![molecular formula C14H15N3O3S B5577773 benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl carbamates and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The specific compound, benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate, shares structural similarities with compounds explored for potential antitumor, antifilarial, and antimicrobial activities due to the presence of the thiazole ring, a common motif in drug design (Küçükbay & Buğday, 2014).

Synthesis Analysis

The synthesis of benzyl carbamate derivatives typically involves the reaction of amino acids or their derivatives with isocyanates or chloroformates in the presence of suitable catalysts. For instance, a related compound was synthesized through reactions involving aminoacyl intermediates, showcasing the versatility of benzyl carbamates in constructing complex molecules (Küçükbay & Buğday, 2014).

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be elucidated using spectroscopic methods such as NMR, IR, and X-ray diffraction. These techniques allow for the determination of the configuration, conformation, and overall molecular architecture, essential for understanding the compound's chemical behavior and biological activity (Kant et al., 2017).

Chemical Reactions and Properties

Benzyl carbamates undergo various chemical reactions, including hydrolysis, aminolysis, and rearrangements, which are critical for their transformation into biologically active compounds. The reactivity of the carbamate group, coupled with the substituents on the thiazole ring, dictates the compound's chemical properties and its potential as a pharmacophore.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and the presence of functional groups. These properties are crucial for the compound's application in drug formulation and delivery (Kant et al., 2017).

科学的研究の応用

Antitumor and Antifilarial Activities

Compounds related to benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate have been studied for their antitumor and antifilarial properties. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant activity against leukemia L1210 cell proliferation and demonstrated in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993). This suggests that structurally related compounds might also exhibit potent biological activities.

Synthesis Methods

The mechanochemical synthesis of carbamates, including N-methyl-O-benzyl carbamate, has been described as an eco-friendly approach, highlighting the potential for sustainable methods in the synthesis of related carbamate compounds (Lanzillotto et al., 2015). Such methodologies may be applicable in the production or modification of benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate for various applications.

Drug Discovery Building Blocks

Benzo[d]thiazole and its derivatives have been highlighted as important building blocks in drug discovery due to their bioactivities (Durcik et al., 2020). The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the versatility of thiazole compounds in designing new pharmaceuticals, potentially including benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate derivatives.

Antimicrobial Activity

Novel analogs incorporating benzothiazole and thiazole rings have shown promising antibacterial and antifungal activities, suggesting that benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate could also possess similar bioactive properties (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments, showcasing the potential application of related compounds in material science to protect metals against corrosion (Hu et al., 2016).

将来の方向性

The future directions for research on “benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate” and similar compounds could include further exploration of their synthesis, characterization, and biological activity. This could involve the development of more efficient synthetic routes, detailed structure-activity relationship studies, and comprehensive biological testing .

特性

IUPAC Name |

benzyl N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-10-9-21-13(16-10)17-12(18)7-15-14(19)20-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXZCVALPBFDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

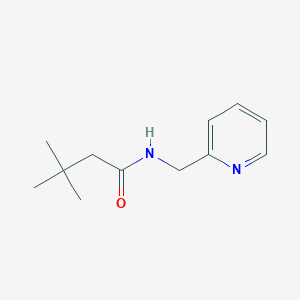

![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

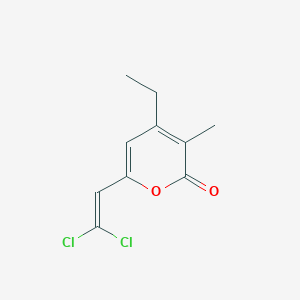

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)